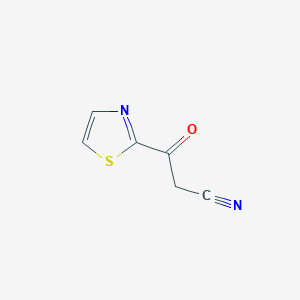

3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(1,3-thiazol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c7-2-1-5(9)6-8-3-4-10-6/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZIAUBXQIDFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594332 | |

| Record name | 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314268-27-4 | |

| Record name | 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxo 3 1,3 Thiazol 2 Yl Propanenitrile

Established Synthetic Routes and Mechanistic Considerations

The construction of the 3-oxo-3-(1,3-thiazol-2-yl)propanenitrile scaffold primarily relies on the formation of a carbon-carbon bond between a thiazole (B1198619) moiety and a propanenitrile unit. Established methods often involve the use of thiazole-based precursors or general strategies for β-keto nitrile synthesis.

Reactions Involving Thiazole Derivatives as Precursors

A prevalent strategy for the synthesis of this compound involves the acylation of a suitable nitrile-containing nucleophile with a thiazole-2-carbonyl derivative. One of the most common approaches is the Claisen condensation of an activated thiazole ester, such as ethyl thiazole-2-carboxylate, with acetonitrile (B52724). This reaction is typically mediated by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates acetonitrile to form a nucleophilic carbanion that subsequently attacks the carbonyl group of the thiazole ester. The resulting intermediate then undergoes elimination of an alkoxide to yield the target β-keto nitrile.

Alternatively, the reaction can be performed using 2-acetylthiazole (B1664039) as the starting material. nih.gov In this approach, 2-acetylthiazole can be reacted with a source of the cyano group, such as ethyl cyanoacetate, in the presence of a base. researchgate.net This method also proceeds through a condensation mechanism to afford the desired product. The choice of reactants and reaction conditions can significantly influence the yield and purity of the final product.

General Procedures for β-Keto Nitrile Synthesis

The synthesis of β-keto nitriles, including this compound, can be achieved through several general methodologies. The Claisen condensation remains a cornerstone in this field, involving the reaction of an ester with a nitrile in the presence of a strong base. scbt.com The mechanism involves the formation of an enolate from the nitrile, which then acts as a nucleophile.

Another powerful method is the Knoevenagel condensation, which typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters, catalyzed by a base, often an amine like piperidine (B6355638). researchgate.net While not a direct route to β-keto nitriles from simple starting materials, variations of this reaction can be employed to construct the desired scaffold.

Catalytic Approaches in the Synthesis of this compound and Its Analogues

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are highly relevant to the synthesis of this compound and its analogues.

Organocatalyzed Knoevenagel Condensation Strategies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. In the context of synthesizing β-keto nitrile analogues, organocatalyzed Knoevenagel condensation has been particularly effective. mdpi.com Catalysts such as L-proline and its derivatives have been shown to efficiently promote the condensation of aldehydes with active methylene compounds. nih.gov The mechanism of L-proline catalysis often involves the formation of an enamine intermediate from the aldehyde and the catalyst, which then reacts with the nucleophile. This approach offers mild reaction conditions and high yields for a variety of substrates. For instance, the synthesis of naphthopyranopyrimidines via a multicomponent reaction has been successfully catalyzed by L-proline under solvent-free conditions. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key factors that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of related 2-acetamido-4-arylthiazol-5-yl derivatives, a systematic study of reaction conditions revealed that the choice of solvent and temperature significantly impacts the reaction outcome. nih.gov While the reaction proceeded at room temperature, albeit with a lower yield, reflux conditions provided a substantially higher yield in the same timeframe. nih.gov

The following table illustrates the optimization of reaction conditions for the synthesis of a 2-acetamido-4-arylthiazol-5-yl derivative, a compound structurally related to the target molecule.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Room Temperature | 3 | 22 |

| 2 | Ethanol | Reflux | 3 | 62 |

| 3 | Methanol (B129727) | Reflux | 3 | 55 |

| 4 | Acetonitrile | Reflux | 3 | 48 |

Data adapted from a study on the synthesis of 2-acetamido-4-arylthiazol-5-yl derivatives and is presented for illustrative purposes. nih.gov

Green Chemistry Principles in Synthetic Strategies for the Compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.netekb.egresearchgate.net For the synthesis of this compound and its analogues, several green approaches can be considered.

One key principle is the use of safer solvents or solvent-free conditions. chemimpex.com Water-mediated reactions and the use of microwave irradiation are prominent examples of greener alternatives to traditional organic solvents. nih.gov The Knoevenagel condensation, for example, has been successfully performed in water, which not only reduces the use of volatile organic compounds but can also enhance reaction rates and selectivity. nih.gov

Another important aspect is the use of catalytic reagents over stoichiometric ones, which reduces waste generation. researchgate.netekb.eg The development of reusable catalysts, such as solid-supported catalysts or organocatalysts that can be recovered and reused, is a significant step towards more sustainable chemical processes. nih.gov Furthermore, designing syntheses with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental goal of green chemistry. One-pot and multicomponent reactions are particularly advantageous in this regard as they can reduce the number of synthetic steps and purification procedures, thereby minimizing waste and energy consumption. nih.govnih.gov

Chemical Reactivity and Transformational Chemistry of 3 Oxo 3 1,3 Thiazol 2 Yl Propanenitrile

Analysis of Key Reactive Centers within the Molecular Framework

The molecular architecture of 3-oxo-3-(1,3-thiazol-2-yl)propanenitrile presents several key reactive centers that dictate its chemical behavior. The molecule can be dissected into three primary components: the thiazole (B1198619) ring, the β-ketonitrile functionality (encompassing the ketone and nitrile groups), and the active methylene (B1212753) group situated between the carbonyl and cyano groups.

The thiazole ring, an electron-rich heterocyclic system, possesses inherent nucleophilic character at the nitrogen and sulfur atoms, although the electron-withdrawing effect of the adjacent carbonyl group attenuates this reactivity. The C2 carbon of the thiazole, directly attached to the carbonyl group, is susceptible to nucleophilic attack under certain conditions. The hydrogen atoms on the thiazole ring can undergo electrophilic substitution, though this is less common compared to reactions involving the side chain.

The β-ketonitrile moiety is a hub of reactivity. The carbonyl carbon is a prominent electrophilic center, readily attacked by a wide array of nucleophiles. The adjacent nitrile group, with its electrophilic carbon atom, can also participate in nucleophilic additions, although it is generally less reactive than the carbonyl group. The cyano group can also be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

Perhaps the most significant reactive center is the α-carbon, the methylene group positioned between the electron-withdrawing carbonyl and nitrile groups. The protons on this carbon are highly acidic due to the resonance stabilization of the resulting carbanion. This carbanion is a potent nucleophile and serves as the cornerstone for a multitude of carbon-carbon bond-forming reactions.

Interactive Table of Reactive Centers

| Reactive Center | Type of Reactivity | Potential Reactions |

| Thiazole Nitrogen | Nucleophilic | Alkylation, Acylation |

| Thiazole Sulfur | Nucleophilic | Oxidation |

| Carbonyl Carbon | Electrophilic | Nucleophilic Addition |

| Nitrile Carbon | Electrophilic | Nucleophilic Addition, Hydrolysis, Reduction |

| α-Methylene Carbon | Nucleophilic (as carbanion) | Alkylation, Acylation, Condensation |

Nucleophilic and Electrophilic Reactions Involving the Nitrile and Carbonyl Moieties

The dual presence of a nitrile and a carbonyl group in this compound provides a versatile platform for a variety of nucleophilic and electrophilic reactions. These functional groups can react independently or in concert to afford a diverse range of chemical transformations.

Reactions with Nitrogen Nucleophiles (e.g., Hydrazines, Amines)

The electrophilic carbonyl carbon is a prime target for nitrogen-based nucleophiles. For instance, the reaction of β-ketonitriles with hydrazine hydrate is a well-established method for the synthesis of pyrazole derivatives. In a related reaction, a derivative of this compound, when treated with hydrazine hydrate in acetic acid and toluene, undergoes cyclization to form a pyrazole-thiazole fused system . The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration.

Similarly, reactions with other amines can lead to the formation of enamines or Schiff bases. For example, the reaction of a related β-ketonitrile with 2-amino-2-(hydroxymethyl)propane-1,3-diol in glacial acetic acid resulted in the formation of an imino derivative .

Table of Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | Reference |

| Hydrazine Hydrate | Pyrazole | |

| 2-amino-2-(hydroxymethyl)propane-1,3-diol | Imine |

Knoevenagel Condensation Reactions with Aldehyde Substrates

The acidic nature of the α-methylene protons in this compound makes it an excellent substrate for Knoevenagel condensation reactions. In the presence of a base, the compound is deprotonated to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The subsequent dehydration of the aldol-type intermediate yields a new carbon-carbon double bond.

While specific examples with this compound are not extensively documented in the provided search results, the general reactivity of β-ketonitriles in Knoevenagel condensations is a fundamental transformation in organic synthesis researchgate.netresearchgate.net. This reaction is a powerful tool for the construction of more complex molecules, often serving as a key step in the synthesis of various heterocyclic and carbocyclic frameworks.

Derivatization of the Nitrile Group

The nitrile group in this compound can undergo a variety of transformations. For instance, the nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid or carboxamide. Reduction of the nitrile group, typically with reagents like lithium aluminum hydride or catalytic hydrogenation, would yield the corresponding primary amine.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, the reaction of nitriles with azides can lead to the formation of tetrazoles. While specific examples for the title compound are not detailed in the provided search results, these are common derivatizations for the nitrile functionality nih.gov.

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can target different functional groups within the molecule. The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a sulfoxide or a sulfone under controlled oxidation conditions nih.gov.

The carbonyl group can be selectively reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride. More vigorous reduction conditions could potentially reduce both the carbonyl and the nitrile groups. Conversely, the methylene group can be oxidized under certain conditions. For example, a related thiazole derivative was oxidized using 30% H2O2 in the presence of tungsten oxide nih.gov.

Cyclization Reactions and Heterocyclic Ring Annulation Strategies

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds through cyclization and ring annulation reactions. The presence of multiple reactive sites allows for the construction of fused and spirocyclic systems.

The reaction of a derivative of the title compound with malononitrile in the presence of piperidine (B6355638) leads to a dicyano derivative, which can be further utilized in cyclization reactions . Another important cyclization strategy involves the reaction with 2-cyanoacetohydrazide, which, after initial condensation, undergoes heterocyclization upon heating in acetic acid to yield a pyrazoline derivative .

Furthermore, the reaction of β-ketonitriles with various reagents can lead to the formation of pyridines, pyridazinones, and pyrazoles researchgate.net. For example, the reaction of a similar compound with 2-cyanoacetamide in acetic acid containing ammonium acetate (B1210297) afforded a pyridazinone derivative researchgate.net. The versatility of this compound as a building block in heterocyclic synthesis is a testament to its rich and varied chemical reactivity.

Table of Cyclization Reactions

| Reagent | Resulting Heterocycle | Reference |

| Hydrazine Hydrate | Pyrazole | |

| Malononitrile | Dicyano adduct for further cyclization | |

| 2-Cyanoacetohydrazide | Pyrazoline | |

| 2-Cyanoacetamide | Pyridazinone | researchgate.net |

Formation of Pyrazole Derivatives

The β-ketonitrile structure of this compound is highly suitable for constructing pyrazole rings, typically through condensation reactions with hydrazine and its derivatives. The most common pathway involves a direct reaction with hydrazine hydrate. In this reaction, the hydrazine initially attacks the more electrophilic ketone carbonyl group, followed by an intramolecular cyclization onto the nitrile group, which, after tautomerization, yields a stable 3-aminopyrazole derivative.

Specifically, the reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol or acetic acid is expected to produce 5-amino-3-(1,3-thiazol-2-yl)-1H-pyrazole. This transformation provides a straightforward route to aminopyrazoles, which are themselves important intermediates for more complex molecules.

An alternative methodology for synthesizing pyrazole derivatives from β-ketonitriles involves a multi-step, one-pot reaction. This process begins with the reaction of the ketonitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate. nih.gov This sequence leads to the formation of 3-amino-1H-pyrazole-4-carbonitriles. nih.gov Applying this to the target compound would yield 3-amino-5-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile, incorporating an additional cyano group onto the newly formed pyrazole ring.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 5-Amino-3-(1,3-thiazol-2-yl)-1H-pyrazole | Cyclocondensation |

| This compound | 1. Trichloroacetonitrile (Cl₃CCN) 2. Hydrazine Hydrate (N₂H₄·H₂O) | 3-Amino-5-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile | Cyclocondensation |

Synthesis of Thiazole and Thiadiazole Derivatives

The synthesis of new, distinct thiazole or 1,3,4-thiadiazole rings originating directly from the ketonitrile moiety of this compound is not a prominently documented transformation. The inherent structure of the starting material already contains a stable 1,3-thiazole ring. The primary reactivity of the molecule is centered on the versatile β-ketonitrile group, which functions as a C-C-C synthon. This functionality preferentially reacts with dinucleophiles like hydrazine, hydroxylamine, and guanidine to form five- or six-membered heterocyclic rings. While methods exist to synthesize thiazoles and thiadiazoles from various precursors, the direct conversion of the ketonitrile portion of this specific substrate into such rings is less common compared to the formation of pyrazoles, isoxazoles, and pyrimidines.

Construction of Pyrimidine and Isoxazole Rings

The 1,3-bifunctional nature of this compound makes it an excellent precursor for the synthesis of pyrimidine and isoxazole rings.

Isoxazole Ring Formation: The construction of an isoxazole ring is readily achieved through the reaction of the β-ketonitrile with hydroxylamine hydrochloride. researchgate.netresearchgate.net The reaction mechanism is analogous to pyrazole formation, involving the initial condensation of hydroxylamine with the ketone, followed by cyclization onto the nitrile group. This process typically occurs in a solvent such as ethanol or methanol (B129727), often in the presence of a mild base, and results in the formation of a 3-aminoisoxazole derivative. For the target compound, this reaction yields 5-(1,3-thiazol-2-yl)isoxazol-3-amine.

Pyrimidine Ring Formation: Pyrimidine rings can be constructed by condensing a three-carbon unit with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. This compound serves as the three-carbon component. The reaction with guanidine, for example, would proceed via the addition of guanidine to the carbonyl group, followed by cyclization and dehydration to afford a 2-aminopyrimidine derivative, namely 2-amino-4-cyano-6-(1,3-thiazol-2-yl)pyrimidine. Similarly, reaction with thiourea would yield the corresponding 2-mercaptopyrimidine derivative, which exists in equilibrium with its tautomeric thione form.

| Reactant | Reagents | Product | Heterocyclic Ring Formed |

|---|---|---|---|

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | 5-(1,3-Thiazol-2-yl)isoxazol-3-amine | Isoxazole |

| This compound | Guanidine | 2-Amino-4-cyano-6-(1,3-thiazol-2-yl)pyrimidine | Pyrimidine |

| This compound | Thiourea | 4-Cyano-6-(1,3-thiazol-2-yl)pyrimidine-2(1H)-thione | Pyrimidine |

Generation of Fused Heterocyclic Systems

The heterocyclic derivatives synthesized from this compound, such as the aminopyrazoles and aminopyrimidines, are highly valuable intermediates for the construction of more complex, fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the existing heterocycle.

Pyrazolo[1,5-a]pyrimidines: The 5-amino-3-(1,3-thiazol-2-yl)-1H-pyrazole, formed as described in section 3.4.1, can be used to synthesize pyrazolo[1,5-a]pyrimidines. ekb.eg Reaction of the aminopyrazole with β-dicarbonyl compounds, such as benzoylacetone, in a solvent like acetic acid leads to a condensation reaction that forms the fused pyrimidine ring. This results in the formation of a 7-methyl-5-phenyl-2-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine structure. ekb.eg

Thieno[2,3-b]pyridines and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines: While not a direct fusion, the nitrile functionality is instrumental in building fused systems like thieno[2,3-b]pyridines via the Gewald reaction, which can then be further elaborated. For instance, aminothiophene-carbonitriles, formed from α-methylene nitriles, can react with formic acid to generate fused pyrimidinone rings, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. mdpi.com This highlights the utility of the nitrile group in constructing fused pyrimidine systems.

Pyrrolo[2,3-d]pyrimidines: The 2-aminopyrimidine derivatives obtained in section 3.4.3 can serve as scaffolds for building fused pyrrole rings. Although complex, synthetic routes often involve functionalizing the pyrimidine ring and then constructing the pyrrole portion, leading to pyrrolo[2,3-d]pyrimidine cores, which are significant in medicinal chemistry. nih.gov

| Precursor | Reagents | Fused System Product | Fused Ring Formed |

|---|---|---|---|

| 5-Amino-3-(1,3-thiazol-2-yl)-1H-pyrazole | Benzoylacetone | 7-Methyl-5-phenyl-2-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine |

| 2-Amino-4-cyano-6-(1,3-thiazol-2-yl)pyrimidine | (Multi-step synthesis) | Substituted Pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |

Medicinal Chemistry and Biological Activity Investigations of 3 Oxo 3 1,3 Thiazol 2 Yl Propanenitrile and Its Derivatives

Antimicrobial Efficacy Studies

Thiazole-containing compounds are well-established as a class of significant antimicrobial agents. sapub.org Their mechanism of action is often attributed to the toxophoric S-C=N unit within the thiazole (B1198619) ring. sapub.org The inherent lipid solubility and hydrophilicity of thiazoles also contribute to their favorable pharmacokinetic profiles. sapub.org

The antibacterial potential of thiazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. In a study on new heteroaryl(aryl) thiazole derivatives, compounds were found to have moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to >3.75 mg/mL. nih.gov Another series of 1,3-thiazole and benzo[d]thiazole derivatives showed notable antibacterial activity at concentrations of 125–200 μg/mL. rsc.org

Specific derivatives have shown promising activity against resistant strains. For instance, certain N-(thiazol-2-yl)benzenesulfonamides, when combined with the cell-penetrating peptide octaarginine, displayed potent activity against both Gram-negative and Gram-positive bacteria. nih.gov Derivatives with 4-tert-butyl and 4-isopropyl substitutions were particularly effective. nih.gov

A series of 2-[3-cyclopropyl-5-(p-substitutedphenyl)-4,5-dihydropyrazol-1-yl]-N-[4-(p-substitutedphenyl)-thiazol-2-yl]-acetamides also demonstrated a moderate degree of antimicrobial activity. sapub.org

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Class | Test Organism(s) | Activity (MIC) | Reference |

| Heteroaryl(aryl) thiazoles | Panel of six bacteria | 0.17 to >3.75 mg/mL | nih.gov |

| 1,3-Thiazole and Benzo[d]thiazole Derivatives | MRSA, E. coli | 50–200 μg/mL | rsc.org |

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | 3.9 μg/mL | nih.gov |

| Pyrazoline-substituted Thiazoles | Gram-positive and Gram-negative bacteria | Moderate activity | sapub.org |

This table presents data from studies on various thiazole derivatives, as specific data for 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile derivatives is limited.

The antifungal properties of thiazole derivatives are also well-documented. mdpi.com For example, new heteroaryl(aryl) thiazole derivatives exhibited better antifungal than antibacterial activity, with MICs in the range of 0.06–0.47 mg/mL. nih.gov Benzo[d]thiazole derivatives also showed significant antifungal activity against Aspergillus niger at concentrations of 50–75 μg/mL. rsc.org

The introduction of a pyrazoline ring to the thiazole structure has also been explored, with some of the resulting compounds showing moderate antifungal activity. sapub.org

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound Class | Test Organism(s) | Activity (MIC/MFC) | Reference |

| Heteroaryl(aryl) thiazoles | Fungal pathogens | MIC: 0.06–0.47 mg/mL; MFC: 0.11–0.94 mg/mL | nih.gov |

| 1,3-Thiazole and Benzo[d]thiazole Derivatives | A. niger | 50–150 μg/mL | rsc.org |

| Pyrazoline-substituted Thiazoles | Fungi | Moderate activity | sapub.org |

This table presents data from studies on various thiazole derivatives, as specific data for this compound derivatives is limited.

Anti-inflammatory Potential of Related Chemical Entities

Thiazole derivatives have been investigated for their anti-inflammatory properties. sapub.org A study on novel 1,2,3-triazole derivatives of 7-Oxodehydroabietic acid, a related diterpenoid, showed that these compounds exhibited anti-inflammatory effects by inhibiting nitric oxide (NO) production in BV2 cell lines. academie-sciences.fr This suggests that the thiazole moiety can be a valuable component in the design of new anti-inflammatory agents. Further research has explored thiazole derivatives as cholinesterase inhibitors with associated anti-inflammatory activity. researchgate.netbioorganica.com.ua

Anticancer and Cytotoxicity Evaluations of Novel Derivatives

The anticancer potential of the thiazole scaffold is a significant area of research. sapub.orgnih.gov A number of thiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

For example, a series of polyfunctional substituted 1,3-thiazoles were screened for their anticancer activity against 60 human tumor cell lines. nih.gov The most effective compounds had a piperazine (B1678402) substituent at the C2 position of the thiazole ring. nih.gov In another study, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives were evaluated for their cytotoxicity and pro-apoptosis activity. mdpi.com One derivative, compound 5b, was found to be a potent agent against MCF-7 cells with an IC50 value of 0.2±0.01 µM. mdpi.com

The mechanism of action for some of these derivatives appears to involve the induction of apoptosis. mdpi.com It has been noted that the 1,3-thiazole heterocycle is a feature in established anticancer drugs like dasatinib. mdpi.com

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives

| Compound Class | Cell Line(s) | Activity (IC50) | Reference |

| Piperazine-substituted 1,3-thiazoles | 60 human tumor cell lines | lg GI50 = -5.87 | nih.gov |

| 1,3-Thiazole incorporated phthalimides | MCF-7, MDA-MB-468, PC-12 | 0.2 to 0.6 µM | mdpi.com |

| 3-Heteroarylindoles with 1,3,4-thiadiazole | MCF-7 | 1.01–2.04 µM | nih.gov |

This table presents data from studies on various thiazole and related heterocyclic derivatives, as specific data for this compound derivatives is limited.

Exploration of Enzyme Inhibition and Metabolic Pathway Modulation

The ability of thiazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. For instance, certain thiazole derivatives have been investigated as urease inhibitors. researchgate.net A series of bi-heterocyclic propanamides containing a thiazole ring exhibited promising activity against this enzyme. researchgate.net

Furthermore, some thiazole derivatives have been studied as cholinesterase inhibitors, which is relevant for the treatment of neurodegenerative diseases. researchgate.netbioorganica.com.ua These studies also correlated cholinesterase inhibitory activity with anti-inflammatory effects. researchgate.netbioorganica.com.ua Molecular docking studies have suggested that the antibacterial action of some thiazole derivatives may stem from the inhibition of the E. coli MurB enzyme, while their antifungal activity could be due to the inhibition of 14a-lanosterol demethylase. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For thiazole derivatives, several SAR studies have provided valuable insights.

In the context of antimicrobial activity, it has been observed that the nature and position of substituents on the thiazole ring significantly influence the biological activity. For example, in a series of 1,3-thiazole and benzo[d]thiazole derivatives, a 4-hydroxyphenyl group at the 2-position of the thiazole ring led to moderately enhanced antibacterial and antifungal activity compared to its isomer with the substituent at the 4-position. rsc.org The fusion of a benzene (B151609) ring to form a benzo[d]thiazole structure also led to a significant improvement in antimicrobial activity. rsc.org

For anticancer activity, the introduction of a piperazine ring at the C5 position of the 1,3-thiazole was found to be beneficial. nih.gov In a series of 1,3-thiazole incorporated phthalimide derivatives, the presence of specific substituents on the phenyl ring attached to the thiazole was critical for potent cytotoxicity. mdpi.com

SAR studies on influenza virus inhibitors with a spirothiazolidinone scaffold, which contains a thiazole-related core, have shown that the nature of the aromatic part linked to the core structure can be varied without a drastic change in antiviral efficacy.

Diverse Applications in Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The β-ketonitrile moiety in 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile and its analogs, such as 3-oxo-3-phenylpropanenitrile, provides multiple reactive sites, rendering them highly versatile building blocks in the synthesis of complex organic molecules. These compounds can participate in a variety of chemical transformations, including Michael additions, cyclizations, and multicomponent reactions, to construct diverse heterocyclic systems.

For instance, 3-oxo-3-phenylpropanenitrile readily undergoes Michael addition to linear conjugated enynones in the presence of a base like sodium methoxide. uwaterloo.camdpi.com This reaction yields polyfunctional δ-diketones, which are valuable precursors for the synthesis of heterocycles like 5,6-dihydro-4H-1,2-diazepines. mdpi.com The general procedure for such reactions involves stirring the enynone and the oxo-propanenitrile with a base in a solvent like methanol (B129727) at room temperature. mdpi.com The versatility of these building blocks is further demonstrated by their use in the synthesis of various other heterocyclic compounds. researchgate.net The reactivity of the nitrile and keto groups allows for the construction of pyridines, pyrazoles, and other complex ring systems. researchgate.netnih.gov

The thiazole (B1198619) ring present in this compound also plays a crucial role, as thiazole derivatives are key components in many biologically active molecules and functional materials. The synthesis of substituted thiazoles is an active area of research, with methods developed for creating di-, tri-, and tetrathiazole moieties. nih.gov These synthetic routes often involve the reaction of a key building block, like a bromoacetylthiazole derivative, with various amines and thiosemicarbazones. nih.gov

Agrochemical Research and Development

The search for new and effective agrochemicals is a continuous effort, and heterocyclic compounds, particularly those containing thiazole and benzothiazole (B30560) scaffolds, have shown significant promise. nih.govresearchgate.net These structures are present in a variety of compounds exhibiting fungicidal, herbicidal, and insecticidal activities. nih.govresearchgate.netasianpubs.orgnih.gov

Development of Novel Pesticides and Herbicides

Research into thiazole derivatives has led to the discovery of potent agrochemicals. For example, thiazolylacrylonitriles, which combine a thiazole ring with an acrylonitrile (B1666552) moiety, have been reported to possess good biological activities with reduced negative impacts on non-target organisms. asianpubs.org Studies on these compounds have demonstrated their potential as fungicides against various plant pathogens. asianpubs.org

Similarly, the combination of isothiazole (B42339) and thiazole rings in single molecules has resulted in derivatives with excellent in vivo activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov Some of these compounds have been shown to induce systemic acquired resistance in plants, enhancing their natural defense mechanisms against pathogens. nih.gov

In the realm of herbicides, derivatives of 2,1-benzothiazine have been synthesized and shown to exhibit good herbicidal activity. sci-hub.se Furthermore, a scaffold-hopping strategy applied to the commercial herbicide haloxyfop (B150297) led to the discovery of a novel and highly potent herbicidal lead compound, 3-(2-pyridinyl)-benzothiazol-2-one. nih.gov Subsequent research on derivatives of this compound revealed that substitutions on the pyridine (B92270) ring significantly influence herbicidal activity. nih.gov For example, compounds I-01 and I-09 demonstrated potent post-emergence herbicidal activity against broadleaf weeds at a dosage of 75 g/ha. nih.gov

While direct studies on the agrochemical properties of this compound are not widely published, the extensive research on related thiazole and propanenitrile derivatives suggests its potential as a lead structure for the development of new pesticides and herbicides.

Materials Science Applications

The unique electronic and structural features of thiazole-containing compounds make them attractive candidates for applications in materials science, particularly in the development of advanced polymeric materials and coatings with tailored properties.

Synthesis of Advanced Polymeric Materials and Coatings

Thiazole and its derivatives are being explored as monomers for the synthesis of conjugated polymers. uwaterloo.ca These polymers are of interest for a variety of applications, including organic photovoltaics, field-effect transistors, and sensors. uwaterloo.ca Direct arylation polymerization is a notable method for synthesizing these polymers as it avoids the production of large amounts of metal-halogen waste. uwaterloo.ca

Exploration in Materials with Enhanced Electrical Conductivity

A significant area of research in materials science is the development of electrically conductive polymers. A related compound, 3-Oxo-3-(2-thienyl)propanenitrile, has demonstrated potential in the creation of organic semiconductors and conductive polymers. mdpi.com The properties of such materials are crucial for applications in electronic devices. mdpi.com

Thiazole-based polymers have been synthesized and shown to exhibit electron-transporting properties, making them suitable as n-type materials in organic electronic devices. nih.gov For instance, a polymer based on a thiazole-diketopyrrolopyrrole unit has been synthesized and characterized, showing potential as a non-fullerene acceptor in organic solar cells. nih.gov The development of alkylthiazole-based conjugated polymers has also been pursued to create materials for organic thermoelectric applications. mdpi.com These polymers can be doped to enhance their electrical conductivity, with studies showing that the molecular ordering and backbone structure play a crucial role in their thermoelectric properties. mdpi.com

Corrosion Inhibition Studies with Related Propanenitrile Compounds

The prevention of metal corrosion is a critical industrial challenge, and the use of organic inhibitors is a common and effective strategy. Propanenitrile derivatives and other nitrile-containing compounds have been investigated as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. africaresearchconnects.comnih.govacademicjournals.org

These organic molecules function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. The efficiency of these inhibitors is influenced by their molecular structure, concentration, and the surrounding temperature. africaresearchconnects.comacademicjournals.orgekb.eg

For example, studies on hydroxyphenylamino propanenitrile isomers have shown that they can act as effective mixed-type corrosion inhibitors for mild steel in hydrochloric acid. africaresearchconnects.com The para-substituted isomer, in particular, exhibited a high inhibition efficiency of up to 85% at a concentration of 10⁻³ M. africaresearchconnects.com The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm. africaresearchconnects.com

Similarly, acrylonitrile derivatives have been demonstrated to inhibit the corrosion of Cu10Ni alloy in hydrochloric acid, with their effectiveness increasing with concentration. academicjournals.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly used to evaluate the performance of these inhibitors. africaresearchconnects.comacademicjournals.org

The data below summarizes the inhibition efficiency of some nitrile-containing compounds on steel in acidic solutions.

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 3-(4-Hydroxyphenylamino) propanenitrile | Mild Steel | 1 M HCl | 10⁻³ M | 85 | africaresearchconnects.com |

| 6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (PdC-OH) | Carbon Steel | 1 M HCl | 2 x 10⁻⁴ M | 75.7 | nih.govresearchgate.net |

| PdC-OH with KI (1:1) | Carbon Steel | 1 M HCl | 2 x 10⁻⁴ M | 91.67 | nih.govresearchgate.net |

| Barbiturate Derivative (K2D1) | Mild Steel | 1 M H₂SO₄ | 200 ppm | ~85 | ekb.eg |

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Adsorption Isotherm)

While specific experimental studies detailing the adsorption mechanism of this compound on metal surfaces are not extensively documented in the reviewed literature, the behavior of the broader class of thiazole derivatives provides significant insights. Thiazole-containing compounds are recognized as effective corrosion inhibitors, a function that is fundamentally dependent on their ability to adsorb onto a metal surface. scispace.com

The adsorption of thiazole derivatives on metals like steel and copper frequently aligns with the Langmuir adsorption isotherm model. scispace.comsemanticscholar.orgresearchgate.net This model assumes the formation of a uniform monolayer of the inhibitor molecules on the metal surface. nih.gov The adsorption process is driven by the molecule's structural attributes, such as the presence of nitrogen and sulfur heteroatoms, π-bonds, and the aromatic thiazole ring, which facilitate interaction with the metal. scispace.com This interaction can be a combination of physisorption (electrostatic forces) and chemisorption, where coordinate bonds are formed between the inhibitor's heteroatoms and the vacant d-orbitals of the metal. mdpi.com

A key thermodynamic parameter, the standard free energy of adsorption (ΔG°ads), indicates the spontaneity of the process, with negative values suggesting that adsorption occurs spontaneously. semanticscholar.org The equilibrium constant of adsorption (Kads), derived from the Langmuir model, quantifies the strength of this interaction. High Kads values, as seen in related thiadiazole derivatives, point to strong and effective adsorption. semanticscholar.orgmdpi.com For instance, the adsorption of a thiadiazole derivative on a mild steel surface was found to follow the Langmuir isotherm, indicating a spontaneous and robust interaction. semanticscholar.org

Electrochemical Characterization of Inhibition Performance

Electrochemical techniques are crucial for characterizing the performance of corrosion inhibitors. Although specific electrochemical data for this compound is not detailed in the available research, the general electrochemical behavior of thiazole derivatives has been well-established through methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). nih.govmdpi.com

PDP studies reveal that thiazole derivatives typically function as mixed-type inhibitors, meaning they reduce the rates of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. scispace.comnih.gov This is evidenced by a marked reduction in the corrosion current density (Icorr) in the presence of the inhibitor. researchgate.net The inhibition efficiency (%IE) is calculated from these values and is observed to increase with inhibitor concentration. nih.govresearchgate.net

Table 1: Representative Potentiodynamic Polarization Data for a Thiazole Derivative (This data is illustrative for a related thiazole compound, not the specific subject of this article, and is based on general findings in the literature.)

EIS measurements provide further detail on the inhibitive mechanism. In a typical Nyquist plot for an uninhibited metal, a single semicircle indicates the charge transfer resistance (Rct). When an effective thiazole inhibitor is introduced, the diameter of this semicircle increases, signifying a higher Rct and thus a lower corrosion rate. nih.gov This change is attributed to the formation of a protective inhibitor film on the metal. nih.govmdpi.com The double-layer capacitance (Cdl) typically decreases as inhibitor molecules displace water at the metal-solution interface.

Table 2: Representative Electrochemical Impedance Spectroscopy Data for a Thiazole Derivative (This data is illustrative for a related thiazole compound, not the specific subject of this article, and is based on general findings in the literature.)

Computational and Theoretical Chemistry of 3 Oxo 3 1,3 Thiazol 2 Yl Propanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. kallipos.gr For 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile, DFT calculations are employed to determine its optimized geometry, electronic properties, and reactivity descriptors. By solving approximations of the Schrödinger equation, DFT provides a detailed picture of electron distribution, which is fundamental to understanding the molecule's chemical behavior. youtube.comaps.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and reactivity. ossila.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. wuxibiology.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com For this compound, analysis of these orbitals provides crucial information about its stability and potential role in charge transfer interactions. nih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description |

|---|---|

| HOMO Energy | The energy of the highest occupied molecular orbital; indicates the molecule's capacity to donate an electron. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital; indicates the molecule's capacity to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; a crucial indicator of chemical reactivity and kinetic stability. |

While HOMO and LUMO analysis provides a global perspective on reactivity, Fukui functions and the dual descriptor offer a more detailed, atom-specific view. These "conceptual DFT" descriptors help to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

The Fukui function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. This analysis allows for the identification of:

Nucleophilic attack sites: Regions where the molecule is most likely to donate electrons.

Electrophilic attack sites: Regions where the molecule is most likely to accept electrons.

The dual descriptor is a more advanced tool that can unambiguously distinguish between nucleophilic and electrophilic regions of a molecule. It provides a clearer picture of local reactivity, highlighting sites susceptible to attack and thus predicting the regioselectivity of chemical reactions involving this compound.

Table 2: Reactivity Descriptors from DFT

| Descriptor | Purpose | Information Yielded for this compound |

|---|---|---|

| Fukui Function (f(r)) | Identifies local reactivity sites. | Pinpoints specific atoms on the thiazole (B1198619) ring or propanenitrile chain that are most susceptible to electrophilic or nucleophilic attack. |

| Dual Descriptor (f⁽²⁾(r)) | Provides a more precise map of electrophilic and nucleophilic regions. | Clearly distinguishes between electron-donating and electron-accepting sites, aiding in the prediction of reaction mechanisms. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a dynamic view of molecular behavior. For this compound, MD simulations can elucidate how individual molecules interact with each other and with solvent molecules. This is crucial for understanding bulk properties such as solubility, as well as the stability of potential complexes with biological targets like proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured biological activities.

For a class of compounds including this compound, a QSAR model could be developed to predict properties such as antimicrobial or enzyme inhibitory activity. By identifying which molecular features are most important for a given activity, QSAR can guide the design of new, more potent analogues before their synthesis, saving time and resources.

Mechanistic Insights from Computational Studies of Chemical Transformations

Computational chemistry, particularly DFT, is invaluable for elucidating the mechanisms of chemical reactions. For transformations involving this compound, computational studies can map out the entire reaction pathway. This includes identifying transition states, intermediates, and the associated activation energies.

By calculating the potential energy surface of a reaction, researchers can understand the feasibility of a proposed mechanism, predict the major products, and gain insight into the factors controlling the reaction rate and selectivity. This knowledge is fundamental for optimizing reaction conditions and designing novel synthetic routes.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Analytical and Spectroscopic Methodologies for Research on 3 Oxo 3 1,3 Thiazol 2 Yl Propanenitrile and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In the analysis of 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile and its derivatives, IR spectroscopy provides clear evidence for the key structural motifs.

The most prominent and diagnostic absorption bands for this class of compounds are those corresponding to the carbonyl (C=O) and nitrile (C≡N) groups. The stretching vibration of the ketone carbonyl group typically appears in the region of 1680-1700 cm⁻¹. For instance, in various derivatives of 3-oxo-3-phenylpropanenitrile, the C=O stretching band is observed around 1674–1695 cm⁻¹. nih.govmdpi.com The nitrile group exhibits a sharp and characteristic absorption band in the region of 2249–2252 cm⁻¹, which is often found alongside the alkyne (C≡C) signal in derivatives containing this functionality. nih.govmdpi.com

The presence of the thiazole (B1198619) ring can be inferred from a combination of bands. The C=N stretching vibration within the thiazole ring is expected in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-H bending vibrations give rise to signals in the fingerprint region (below 1500 cm⁻¹).

Table 1: Typical Infrared Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2249 - 2252 nih.govmdpi.com |

| Carbonyl (C=O) | Stretching | 1674 - 1695 nih.govmdpi.com |

| Thiazole C=N | Stretching | 1550 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

It is important to note that the exact position of these absorption bands can be influenced by the electronic effects of substituents on the thiazole ring or other parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.

¹H-NMR Spectroscopy:

In the ¹H-NMR spectrum of this compound, the methylene (B1212753) protons (CH₂) adjacent to the carbonyl and nitrile groups are expected to appear as a singlet. For example, in 3-oxo-3-(1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)propanenitrile, the corresponding methylene protons appear as a singlet at 3.83 ppm. rsc.org The protons on the thiazole ring will give rise to signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these protons are dependent on their positions on the ring and the presence of any substituents. For comparison, in 2-acetylthiazole (B1664039), the thiazole protons appear at 7.65 ppm and 8.0 ppm. chemicalbook.com

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances include the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the thiazole ring.

Carbonyl Carbon (C=O): This signal is typically found in the downfield region of the spectrum, around 180-200 ppm. For instance, in derivatives of 3-oxo-3-phenylpropanenitrile, the carbonyl carbon signal is observed in the range of 189.3–197.4 ppm. nih.govmdpi.com In 3-oxo-3-(1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)propanenitrile, this signal appears at 180.5 ppm. rsc.org

Nitrile Carbon (C≡N): The nitrile carbon resonates at approximately 115 ppm. In various 3-oxopropanenitrile (B1221605) derivatives, this signal is consistently found between 115.0 and 115.9 ppm. nih.govmdpi.comrsc.org

Methylene Carbon (CH₂): The chemical shift of the methylene carbon is influenced by the adjacent electron-withdrawing groups and typically appears in the range of 29-47 ppm. nih.govrsc.org

Thiazole Carbons: The carbons of the thiazole ring will have characteristic chemical shifts in the aromatic region, generally between 110 and 160 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Propanenitrile Derivatives

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methylene (CH₂) | 3.83 rsc.org | 29.3 - 47.0 nih.govrsc.org |

| Thiazole Protons | 7.65 - 8.0 chemicalbook.com | - |

| Carbonyl (C=O) | - | 180.5 - 197.4 nih.govmdpi.comrsc.org |

| Nitrile (C≡N) | - | 115.0 - 115.9 nih.govmdpi.comrsc.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

For this compound and its derivatives, techniques such as electrospray ionization (ESI) are commonly employed. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is typically observed, confirming the molecular weight of the synthesized compound. For example, the calculated m/z for the [M+H]⁺ ion of C₂₃H₂₁N₂O⁺ is 341.1654, with an experimental value of 341.1652. rsc.org Similarly, for C₂₃H₂₀ClN₂O⁺, the calculated [M+H]⁺ is 375.1264 and the found value is 375.1266. rsc.org

Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for this class of compounds may involve the loss of small neutral molecules such as CO, HCN, or cleavage of the bond between the carbonyl group and the thiazole ring. The fragmentation of the thiazole ring itself can also produce characteristic ions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Similarly, the crystal structure of 3-(1,3-dioxoisoindolin-2-yl)propanenitrile has been reported to be monoclinic with the space group P2₁/n. nih.gov The study of these and other derivatives reveals how intermolecular forces, such as hydrogen bonding and π-π stacking, influence the packing of the molecules in the crystal lattice. For 3-oxo-3-(piperidin-1-yl)propanenitrile, molecules are linked by C—H⋯O hydrogen bonds, forming chains within the crystal. nih.govresearchgate.net

Table 3: Crystallographic Data for 3-Oxo-3-(piperidin-1-yl)propanenitrile

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 9.7106 (2) | nih.govresearchgate.net |

| b (Å) | 8.9468 (2) | nih.govresearchgate.net |

| c (Å) | 9.8487 (2) | nih.govresearchgate.net |

| β (°) | 101.425 (1) | nih.govresearchgate.net |

| V (ų) | 838.69 (3) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. A suitable solvent system, often a mixture of a polar and a non-polar solvent, is used to separate the components of a mixture based on their differential adsorption to the stationary phase (typically silica (B1680970) gel).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. When coupled with a mass spectrometer (HPLC-MS), this technique can provide both retention time and mass-to-charge ratio information, further confirming the identity and purity of the analyte. The investigation of 2-acetylthiazole formation has utilized high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). nih.gov

Column Chromatography: For the purification of larger quantities of material, flash column chromatography is frequently employed. A common stationary phase is silica gel, and the mobile phase is typically a mixture of ethyl acetate (B1210297) and petroleum ether, with the polarity of the eluent adjusted to achieve optimal separation. rsc.org

Gas Chromatography (GC): For volatile derivatives, gas chromatography, often coupled with mass spectrometry (GC-MS), can be a valuable tool for separation and analysis. For instance, 2-acetylthiazole has been quantified in various samples using GC-MS. sigmaaldrich.com

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

Currently, specific, optimized synthetic routes for 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile are not detailed in peer-reviewed literature. General methods for producing 3-oxonitriles often involve the reaction of carboxylic acid esters with nitriles. nih.govmdpi.com Future research could focus on adapting these methods, for instance, through the Claisen condensation of a 2-thiazolyl ester with acetonitrile (B52724).

A significant future direction lies in developing sustainable synthetic methodologies. This could include:

Green Catalysis: Investigating the use of eco-friendly and reusable catalysts, such as biocatalysts or supported metal catalysts, to improve reaction efficiency and reduce waste. mdpi.commdpi.com

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single step, minimizing purification processes and solvent usage. mdpi.comrsc.org

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity Profiles

The true potential of this compound likely lies in its role as a versatile precursor for a wide range of more complex molecules. The β-ketonitrile moiety is a well-established synthon for constructing various heterocyclic systems like pyrazoles, pyridines, and pyrimidines. researchgate.net

Future research should be directed towards:

Library Synthesis: Utilizing the reactivity of the ketone and nitrile functionalities to generate libraries of novel thiazole-containing compounds.

Bioisosteric Replacement: Incorporating the thiazole-ketonitrile scaffold into known bioactive molecules to explore its potential as a bioisostere, potentially improving pharmacokinetic or pharmacodynamic properties.

Targeted Drug Design: Using the compound as a starting point for designing inhibitors of specific enzymes or receptor ligands, as thiazole (B1198619) derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. tandfonline.commdpi.com

Integration with Materials Science for Innovative Functional Applications

Thiophene-containing analogues of 3-oxo-propanenitrile have been investigated for their potential in materials science, particularly in the development of organic semiconductors and conductive polymers. chemimpex.com The thiazole ring in this compound, with its distinct electronic properties, suggests that its derivatives could also be valuable in this field.

Emerging research could explore:

Organic Electronics: Synthesizing conjugated polymers or small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Functional Dyes: Investigating the chromophoric properties of derivatives for use as sensors, imaging agents, or components in dye-sensitized solar cells.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the nitrogen and sulfur atoms of the thiazole ring and the nitrile group as coordination sites for metal ions to construct novel functional materials with porous structures for gas storage or catalysis.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the chemical and physical properties of this compound is essential for its future application. While basic data can be found in supplier catalogs, in-depth characterization is lacking. sigmaaldrich.com

Future work should involve:

Spectroscopic Analysis: Detailed characterization using advanced NMR techniques (2D-NMR), X-ray crystallography to determine its solid-state structure, and various spectroscopic methods (UV-Vis, IR, Raman) to understand its electronic and vibrational properties. Crystal structure data for related compounds like 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile and 3-Oxo-3-(piperidin-1-yl)propanenitrile highlight the type of detailed structural information that is needed. researchgate.netresearchgate.net

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to calculate its molecular orbitals (HOMO/LUMO), predict its reactivity, and understand its tautomeric equilibria (keto-enol forms).

Reaction Mechanism Studies: Combining experimental and computational approaches to elucidate the mechanisms of reactions involving this compound, which would be crucial for optimizing the synthesis of its derivatives.

Considerations for Scalability and Industrial Applications in Chemical Research

For this compound to become a widely used building block, its synthesis must be amenable to large-scale production. While patents exist for the industrial production of some 3-oxonitriles and other complex nitrile-containing molecules, specific processes for this compound are not established. google.comgoogle.comgoogle.com

Key considerations for future research include:

Process Optimization: Developing a synthetic route that is not only high-yielding but also uses low-cost, readily available starting materials and minimizes the use of hazardous reagents and solvents. nih.gov

Purification Strategies: Establishing efficient and scalable purification methods, such as crystallization or distillation, to ensure high purity of the final product.

Techno-Economic Analysis: Evaluating the economic viability of the developed synthetic process to determine its feasibility for industrial application as a chemical intermediate.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , reacting thiazole-2-carboxaldehyde with malononitrile in the presence of a base (e.g., sodium ethoxide) . Key variables include:

- Temperature : Optimal yields (70–85%) are achieved at 60–80°C.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%).

Q. How can researchers validate the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O at 1.21 Å, C≡N at 1.15 Å) .

- NMR spectroscopy :

- ¹H NMR : Thiazole protons appear as doublets (δ 7.5–8.2 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~190 ppm, nitrile (C≡N) at ~115 ppm .

- Mass spectrometry : Molecular ion peak at m/z 151.19 (C₇H₅N₂OS) confirms molecular weight .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of this compound in nucleophilic additions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models intermediates (e.g., enolate formation during Knoevenagel condensation) and transition states. For example, B3LYP/6-31G(d) calculations reveal a Gibbs free energy barrier of ~25 kcal/mol for the rate-limiting step .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF stabilizes the transition state via hydrogen bonding) .

- Validation : Compare computed IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with experimental FT-IR data to confirm mechanistic pathways .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives?

- Methodological Answer :

- Dose-Response Assays : Test derivatives across concentrations (1–100 µM) to establish IC₅₀ values. For example, thiazole-cyano hybrids show IC₅₀ = 12 µM against E. coli but require >50 µM for cytotoxic effects .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing thiazole with benzothiazole) to isolate target-specific activity. A 2024 study found that electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency by 40% .

- In Silico Screening : Use tools like PASS (Prediction of Activity Spectra) to predict bioactivity spectra. For instance, PASS predicts strong protease inhibition (Pa = 0.85) but weak kinase binding (Pa = 0.35) .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize Knoevenagel condensation with DMF as the solvent for scalability.

- Data Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) to validate conflicting results.

- Tool Selection : Employ SHELX for crystallographic refinement and ORTEP-3 for graphical representation of molecular structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.